- EPZ10R-catalyzed simple and efficient synthesis of flavanones, Organic Chemistry: An Indian Journal, 2011, 7(3), 161-164

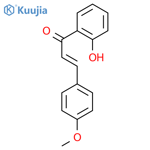

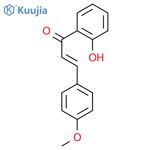

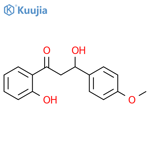

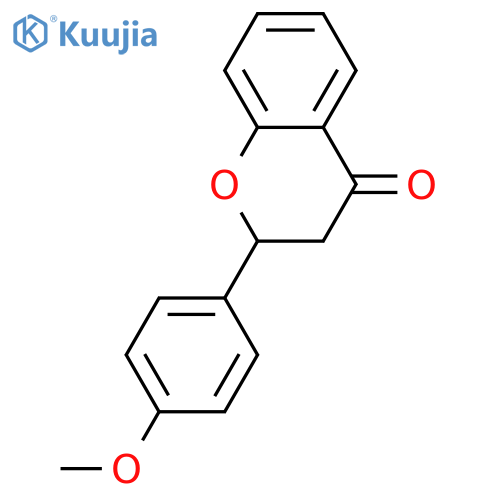

Cas no 97005-76-0 (4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-)

97005-76-0 structure

商品名:4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-

- 4'-METHOXYFLAVANONE

- METHOXYFLAVANONE,4'

- 2,3-Dihydro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

- 2,3-Dihydro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one (ACI)

- (±)-4′-Methoxyflavanone

- 2-(4-Methoxyphenyl)chroman-4-one

- 97005-76-0

- CHEBI:63329

- XR5E5L2ZYW

- ST070122

- 2-(4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one

- HMS2194L24

- ACon1_000211

- WS-01001

- 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-

- (+/-)-2-(4-methoxyphenyl)chroman-4-one

- 2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one

- CS-0159089

- 4'-Methoxyflavanone, (S)-

- 2-(4-Methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one

- 4H-1-Benzopyran-4-one, 2,3-dihydro-2-(4-methoxyphenyl)-, (S)-

- Oprea1_635195

- AKOS024283785

- Flavanone, 4'-methoxy-

- 2-(4-Methoxyphenyl)-2,3-dihydro-4H-chromen-4-one

- UNII-XR5E5L2ZYW

- 4''-Methoxyflavanone

- D86466

- BRD-A59654870-001-01-6

- DB-047765

- Oprea1_176638

- MLS000574900

- DTXSID80914217

- (S)-2,3-Dihydro-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

- MEGxp0_001700

- DB-116312

- C19895

- HMS3328G04

- NSC50187

- 4H-1-Benzopyran-4-one,3-dihydro-2-(4-methoxyphenyl)-

- CHEMBL241909

- BDBM50310195

- 2-(4-Methoxy-phenyl)-chroman-4-one

- SMR000156254

- 2-(4-Methoxyphenyl)-2,3-dihydro-4H-chromen-4-one #

- MFCD00017704

- SCHEMBL127704

- NSC-50187

- HY-N9246

- 3034-08-0

-

- MDL: MFCD00017704

- インチ: 1S/C16H14O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-9,16H,10H2,1H3

- InChIKey: QIUYUYOXCGBABP-UHFFFAOYSA-N

- ほほえんだ: O=C1CC(C2C=CC(OC)=CC=2)OC2C1=CC=CC=2

計算された属性

- せいみつぶんしりょう: 254.09400

- どういたいしつりょう: 254.094294304g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 320

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

- 密度みつど: 1.199±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 155-158 ºC

- ようかいど: Insuluble (9.4E-3 g/L) (25 ºC),

- PSA: 35.53000

- LogP: 3.40170

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | TN3050-1 mL * 10 mM (in DMSO) |

4'-Methoxyflavanone |

97005-76-0 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 380 | 2023-07-11 | |

| eNovation Chemicals LLC | Y1015376-1g |

piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(1:1) |

97005-76-0 | 95% | 1g |

$180 | 2024-06-05 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3050-1 mg |

4'-Methoxyflavanone |

97005-76-0 | 1mg |

¥570.00 | 2022-04-26 | ||

| abcr | AB151996-250 mg |

4'-Methoxyflavanone |

97005-76-0 | 250mg |

€96.20 | 2023-05-09 | ||

| Chemenu | CM482707-250mg |

piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(11) |

97005-76-0 | 95%+ | 250mg |

$*** | 2023-05-04 | |

| abcr | AB151996-1g |

4'-Methoxyflavanone; . |

97005-76-0 | 1g |

€188.60 | 2025-02-16 | ||

| A2B Chem LLC | AY81623-2g |

piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(1:1) |

97005-76-0 | 96% | 2g |

$244.00 | 2024-05-20 | |

| Aaron | AR01H7OJ-1g |

piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(1:1) |

97005-76-0 | 96% | 1g |

$425.00 | 2025-02-10 | |

| Aaron | AR01H7OJ-500mg |

piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(1:1) |

97005-76-0 | 96% | 500mg |

$304.00 | 2025-02-10 | |

| A2B Chem LLC | AY81623-1g |

piperazine, 1-[4-[(4-chlorophenyl)phenylmethoxy]butyl]-4-(2-thiazolyl)-, ethanedioate(1:1) |

97005-76-0 | 96% | 1g |

$289.00 | 2024-07-18 |

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Catalysts: Zinc chloride ; 8 min

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Methanol , Hydrochloric acid Solvents: Water ; 48 h, reflux

リファレンス

- Efficient Access to Chromeno[4,3- b ]quinolines Related to Dependensin, Synlett, 2017, 28(15), 1979-1983

ごうせいかいろ 3

はんのうじょうけん

1.1 Catalysts: 1-Butylimidazolium tetrafluoroborate ; 10 min, rt

リファレンス

- A novel synthesis and antimicrobial activity of flavanone using environmental friendly catalyst H[bimBF4], Research Journal of Pharmaceutical, 2010, 1(4), 809-815

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Catalysts: Dicarbonylhydro[(1,2,3,3a,7a-η)-4,5,6,7-tetrahydro-2-hydroxy-1,3-bis(trimethylsi… Solvents: o-Xylene ; 24 h, rt

リファレンス

- Visible light mediated Iron-Catalyzed synthesis of C-3 alkylated Indoles, bisindolylmethanes and flavanones using alcohols, Tetrahedron Letters, 2023, 119,

ごうせいかいろ 5

はんのうじょうけん

1.1 Catalysts: 1-Methylimidazole Solvents: Dimethyl sulfoxide ; 8 h, 100 °C

1.2 Solvents: Water

1.2 Solvents: Water

リファレンス

- An efficient and facile synthesis of flavanones catalyzed by N-methylimidazole, Journal of the Serbian Chemical Society, 2013, 78(7), 917-920

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; overnight, reflux

リファレンス

- Synthesis of pyrazole-substituted chromene analogues with selective anti-leukemic activity, Russian Journal of General Chemistry, 2017, 87(10), 2421-2428

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Silica , Bismuth trichloride (silica supported) Solvents: Water

1.2 Solvents: Ethyl acetate ; 3 - 6 h, 70 - 80 °C

1.2 Solvents: Ethyl acetate ; 3 - 6 h, 70 - 80 °C

リファレンス

- An improved procedure for the isomerisation of 2'-hydroxy-substituted chalcones to flavanones using silica supported-BiCl3 under dry conditions, Journal of Chemical Research, 2003, (2003), 572-573

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Dichloromethane , Toluene ; 3 min, 0 °C; 10 min, 0 °C

リファレンス

- A novel synthesis of flavanones from 2-hydroxybenzoic acids, Bulletin of the Korean Chemical Society, 2007, 28(5), 859-862

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Aniline Catalysts: Iodine Solvents: Methanol ; 20 h, 40 °C

リファレンス

- Iodine catalyzed one-pot synthesis of flavanone and tetrahydropyrimidine derivatives via Mannich type reaction, Tetrahedron, 2012, 68(4), 1321-1329

ごうせいかいろ 10

はんのうじょうけん

1.1 Catalysts: Silica , Molybdenum phosphorus hydroxide oxide Solvents: Ethanol ; 9 h, reflux

リファレンス

- Synthesis of flavanones, azaflavanones, and thioflavanones catalyzed by PMA-SiO2 as a mild, efficient, and reusable catalyst, Monatshefte fuer Chemie, 2012, 143(5), 797-800

ごうせいかいろ 11

はんのうじょうけん

1.1 Catalysts: Silica , Ferric hydrogen sulfate Solvents: Ethanol ; 9 h, 78 °C

リファレンス

- Fe(HSO4)3/SiO2, an efficient and heterogeneous catalyst for one-pot synthesis of 2-aryl-chromene-4-ones (flavanones), Natural Product Research, 2014, 28(7), 438-443

ごうせいかいろ 12

はんのうじょうけん

1.1 Catalysts: Copper oxide (CuO) (nanocomposite with reduced graphene oxide) , Graphene (oxide, reduced, nanocomposite with CuO) Solvents: Water ; 30 min, reflux

リファレンス

- Copper Oxide/Reduced Graphene Oxide Nanocomposite-Catalyzed Synthesis of Flavanones and Flavanones with Triazole Hybrid Molecules in One Pot: A Green and Sustainable Approach, ACS Omega, 2018, 3(7), 7288-7299

ごうせいかいろ 13

はんのうじょうけん

1.1 Catalysts: Cobalt copper iron oxide (Co0.5Cu0.5Fe2O4) Solvents: Ethanol ; 65 min, 80 °C

リファレンス

- Cooperative Activation in the Synthesis of Flavanone Antioxidants Using a Simple and Highly Efficient Magnetically Recoverable Nano-Cu-CoFe2O4 Catalyst, Polycyclic Aromatic Compounds, 2018, 38(5), 464-478

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Potassium persulfate Solvents: Acetonitrile ; 3 h, 80 °C

1.2 Solvents: Water ; 10 min, cooled

1.2 Solvents: Water ; 10 min, cooled

リファレンス

- K2S2O8-Mediated efficient oxidative deoximation of flavonoid oximes under mild reaction conditions, ChemistrySelect, 2019, 4(25), 7572-7576

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Ethanol ; 24 h, reflux

1.2 Solvents: Water

1.2 Solvents: Water

リファレンス

- Synthesis, characterization and biological evaluation of 2-aryl-4-phenyl-2H-chromene-3-benzimadazoles, Heterocyclic Letters, 2017, 7(2), 385-394

ごうせいかいろ 16

はんのうじょうけん

1.1 Catalysts: Methanesulfonic acid Solvents: Acetic acid ; 1.35 h, reflux

リファレンス

- An improved and eco-friendly method for the synthesis of flavanone by the cyclization of 2'-hydroxy chalcone using methane sulfonic acid as catalyst, Chemistry Journal, 2012, 2(3), 106-110

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Aniline , Calcium chloride Solvents: Ethanol ; 8 h, reflux

リファレンス

- An efficient synthesis of flavanones and their docking studies with aldose reductase, Medicinal Chemistry Research, 2017, 26(5), 987-998

ごうせいかいろ 18

はんのうじょうけん

1.1 Catalysts: D-arabino-Hexitol, 1-C-[(aminocarbonyl)amino]-2-deoxy-, hydrochloride, sodium sa… ; 60 min, 60 - 65 °C

リファレンス

- A facile and efficient synthesis of flavanones by using novel ionic liquid, World Journal of Pharmaceutical Research, 2015, 4(3), 909-914

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -20 °C; 1.5 h, -20 °C; -20 °C → -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Carbon tetrachloride , Triethylamine , Triphenylphosphine Solvents: Acetonitrile ; 16 h, rt

1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Carbon tetrachloride , Triethylamine , Triphenylphosphine Solvents: Acetonitrile ; 16 h, rt

リファレンス

- Method for preparing flavanone derivatives by cyclodehydration, Korea, , ,

ごうせいかいろ 20

はんのうじょうけん

1.1 Reagents: Water , Phosphorus oxychloride ; 45 min, 70 - 75 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

リファレンス

- Water-mediated phosphorylative cyclodehydrogenation: An efficient preparation of flavones and flavanones, Synthetic Communications, 2019, 49(21), 2805-2814

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Raw materials

- 3-Hydroxy-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-1-propanone

- 1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one

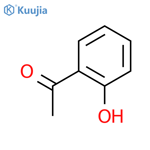

- 2'-Hydroxyacetophenone

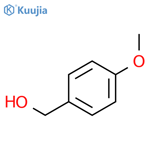

- 4-Methoxybenzyl alcohol

- 4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-, oxime

- (2E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

- p-Methoxybenzaldehyde

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- Preparation Products

4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)- 関連文献

-

Jingda Li,Tianqi Wang,Panpan Liu,Fuyuan Yang,Xudong Wang,Weilong Zheng,Wenlong Sun Food Funct. 2021 12 3898

-

Nigel C. Veitch,Renée J. Grayer Nat. Prod. Rep. 2011 28 1626

-

Milena Reszka,Illia E. Serdiuk,Karol Kozakiewicz,Andrzej Nowacki,Henryk Myszka,Piotr Bojarski,Beata Liberek Org. Biomol. Chem. 2020 18 7635

-

Rocío García-Villalba,David Beltrán,María D. Frutos,María V. Selma,Juan C. Espín,Francisco A. Tomás-Barberán Food Funct. 2020 11 7012

-

5. Interactions of flavonoids with α-amylase and starch slowing down its digestionUmeo Takahama,Sachiko Hirota Food Funct. 2018 9 677

-

Jingda Li,Tianqi Wang,Panpan Liu,Fuyuan Yang,Xudong Wang,Weilong Zheng,Wenlong Sun Food Funct. 2021 12 3898

-

Yin-Di Zhu,Hai-Feng Wu,Guo-Xu Ma,Rong-Chang Chen,Hai-Lin Long,Zhi-Li Zuo,Yun Luo,Nai-Liang Zhu,Bo Hou,Xu-Dong Xu,Gui-Bo Sun,Jun-Shan Yang RSC Adv. 2016 6 7260

-

Rui Huang,Wenyan Wu,Shuyu Shen,Jiawen Fan,Yue Chang,Shiguo Chen,Xingqian Ye Anal. Methods 2018 10 2575

-

Hiroko Takumi,Hiroyasu Nakamura,Terumi Simizu,Ryoko Harada,Takashi Kometani,Tomonori Nadamoto,Rie Mukai,Kaeko Murota,Yoshichika Kawai,Junji Terao Food Funct. 2012 3 389

-

Gurushankar K,Shaiju S. Nazeer,Gohulkumar M,Ramapurath S. Jayasree,Madhavan Nirmal R,Krishnakumar N RSC Adv. 2014 4 46896

推奨される供給者

Amadis Chemical Company Limited

(CAS:97005-76-0)4H-1-Benzopyran-4-one,2,3-dihydro-2-(4-methoxyphenyl)-

清らかである:99%

はかる:5g

価格 ($):338.0